Antiproliferative Selectivity: 5-Unsubstituted Core vs. 5-(4-Methoxybenzylidene) Derivative in the NCI 60-Cell Panel
The title compound serves as the direct synthetic precursor to the most potent anticancer derivative identified in the series, 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one (5a). While 5a demonstrated a high level of anti-tumor activity with an average logGI50 of -5.19 (GI50 ≈ 6.5 µM) and average logTGI of -4.09 (TGI ≈ 81.3 µM) across the full NCI 60-cell line panel [1], the 5-unsubstituted title compound is expected to exhibit markedly different potency and selectivity, as the methoxybenzylidene group is a critical driver of cytotoxicity. Procurement of the unsubstituted core enables systematic head-to-head SAR studies that can quantify the exact contribution of the 5-arylidene substituent to both potency and toxicity windows.
| Evidence Dimension | NCI 60-cell panel mean growth inhibition (logGI50) and cytostatic activity (logTGI) |
|---|---|
| Target Compound Data | Not reported in isolation (synthetic intermediate 4a/4b) |
| Comparator Or Baseline | 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one (5a): Mean logGI50 = -5.19, Mean logTGI = -4.09 |
| Quantified Difference | Data gap – direct comparison requires de novo profiling of title compound. |
| Conditions | In vitro NCI 60-cell line protocol against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. |
Why This Matters
Establishes the title compound as an essential matched-pair control for SAR campaigns, enabling isolation of the 5-arylidene substituent effect when selecting lead candidates.
- [1] Khalili F., et al. Biointerface Res. Appl. Chem. 2021, 11(6), 11611-11673. Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2-Iminothiazolidin-4-Ones. View Source
